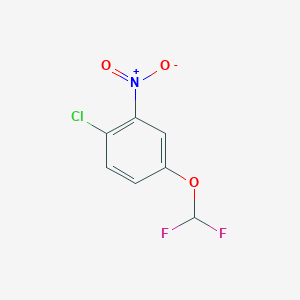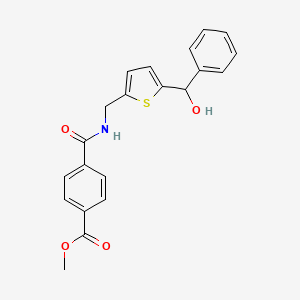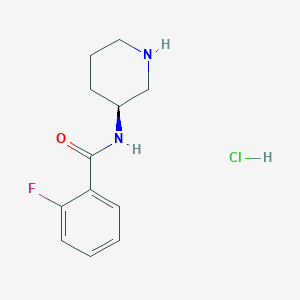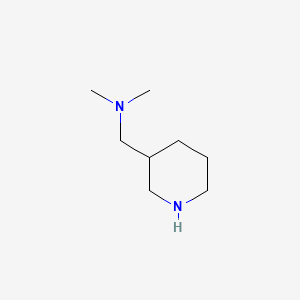
6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative with a methoxy group at the 6-position and a 4-methylpiperazin-1-yl group at the 2-position Quinolines are heterocyclic aromatic organic compounds with diverse biological and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Group: The methoxy group at the 6-position can be introduced through electrophilic aromatic substitution using methanol and a strong acid catalyst.
Attachment of 4-Methylpiperazin-1-yl Group: The 4-methylpiperazin-1-yl group at the 2-position can be introduced through nucleophilic substitution reactions, where the quinoline core is reacted with 4-methylpiperazine in the presence of a suitable solvent and base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Methanol (CH3OH) with sulfuric acid (H2SO4) for electrophilic substitution, 4-methylpiperazine with a base for nucleophilic substitution
Major Products Formed:
Oxidation Products: Quinoline-6-carboxylic acid, quinoline-6-sulfonic acid
Reduction Products: this compound dihydrochloride
Substitution Products: Various substituted quinolines depending on the reagents used
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound has shown promise as an antimalarial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Material Science: The compound's unique structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology: Research has explored its role in modulating biological pathways and its potential as a tool compound in biochemical studies.
Mecanismo De Acción
The mechanism by which 6-Methoxy-2-(4-methylpiperazin-1-yl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an antimalarial agent, it may inhibit the growth of Plasmodium parasites by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Chloroquine
Mefloquine
Primaquine
Quinine
Propiedades
IUPAC Name |
6-methoxy-2-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-7-9-18(10-8-17)15-6-3-12-11-13(19-2)4-5-14(12)16-15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAYEZMBZJNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2547104.png)
![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2547108.png)

![1-methyl-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2547110.png)

![1-(indolin-1-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2547114.png)


![N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2547119.png)


![4-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2547126.png)
